
(R)-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde is a chemical compound with a unique structure that includes a pyrrolidine ring, a vinyl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a suitable pyrrolidine derivative with an oxidizing agent to introduce the aldehyde group. The vinyl group can be introduced through a subsequent reaction with a vinylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde may involve large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while hydroboration can be performed using borane reagents.
Major Products Formed
Oxidation: Formation of 5-oxo-2-vinylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-2-vinylpyrrolidine.
Substitution: Formation of halogenated derivatives or hydroborated products.
Applications De Recherche Scientifique
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The vinyl group may also participate in reactions that modify biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-2-vinylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain reactions.
2-Vinylpyrrolidine-2-carbaldehyde: Similar structure but without the keto group, affecting its reactivity and applications.
5-Oxo-2-pyrrolidinecarboxaldehyde: Similar but lacks the vinyl group, altering its chemical behavior.
Uniqueness
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde is unique due to the presence of both the vinyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications. Its structure allows for diverse reactivity, making it valuable in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1 |
Clé InChI |
SXRZNXUNGTUSRG-ZETCQYMHSA-N |
SMILES isomérique |
C=C[C@]1(CCC(=O)N1)C=O |
SMILES canonique |
C=CC1(CCC(=O)N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


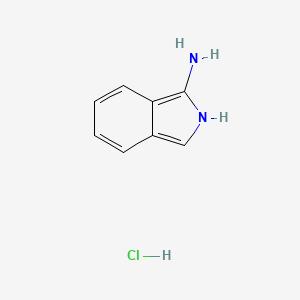
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
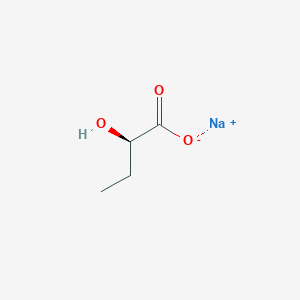
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
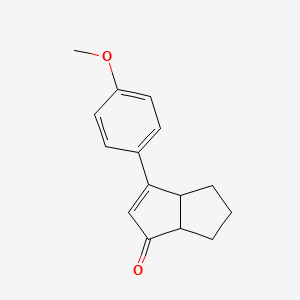

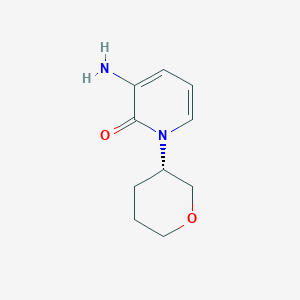
![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)
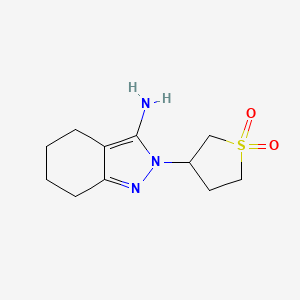
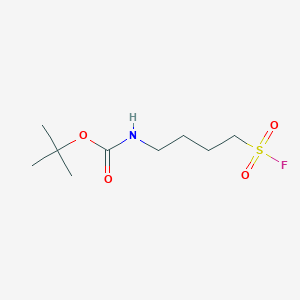
![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)
